{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine
Overview
Description
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine is a chemical compound with the molecular formula C10H17NO. It is characterized by a bicyclic structure, specifically a bicyclo[2.2.1]heptane framework, which is a common motif in organic chemistry due to its rigidity and stability. The compound also contains a methoxy group and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic hydrocarbon.
Functionalization: The norbornene undergoes a series of functionalization reactions to introduce the methoxy and amine groups. This can be achieved through
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to improve the efficiency and yield of the reactions.
Continuous Flow Reactors: To ensure consistent production and scalability.
Purification Techniques: Such as distillation, crystallization, and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: Both the methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or alkoxides for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins due to its amine group.
Pathways Involved: The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A simpler bicyclic compound without functional groups.
Norbornene: The parent hydrocarbon used in the synthesis of {Bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine.
Methoxyamine: A compound with a methoxy and amine group but lacking the bicyclic structure.
Uniqueness
Structural Rigidity: The bicyclic structure of this compound provides unique stability and rigidity compared to its analogs.
Functional Versatility: The presence of both methoxy and amine groups allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-N-methoxymethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-10-6-9-5-7-2-3-8(9)4-7/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSNNBCHXFNDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCC1CC2CCC1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.